(S)-Baclofen

Übersicht

Beschreibung

Es wurde ursprünglich zur Behandlung von Epilepsie entwickelt, aber später wurde festgestellt, dass es die Spastik bei Patienten mit Erkrankungen wie Multipler Sklerose und Rückenmarksverletzungen wirksam reduziert . Die Verbindung ist ein Stereoisomer von Baclofen, wobei das (S)-Enantiomer die aktive Form ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: L-Baclofen kann durch verschiedene asymmetrische Synthesemethoden hergestellt werden, darunter chemische Auflösung, biokatalytische Auflösung und asymmetrische Desymmetrisierung . Eine übliche Methode beinhaltet die asymmetrische Reduktion einer Vorläuferverbindung unter Verwendung von chiralen Katalysatoren oder Biokatalysatoren, um das gewünschte Enantiomer zu erhalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird L-Baclofen typischerweise durch eine Kombination aus chemischer Synthese und Reinigungsprozessen hergestellt. Die Synthese beinhaltet die Verwendung von chiralen Hilfsstoffen oder Katalysatoren, um die Produktion des (S)-Enantiomers zu gewährleisten. Das Endprodukt wird dann durch Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit und den gewünschten enantiomeren Überschuss zu erzielen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Baclofen can be synthesized through various asymmetric synthetic strategies, including chemical resolution, biocatalytic resolution, and asymmetric desymmetrization . One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or biocatalysts to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, L-Baclofen is typically produced through a combination of chemical synthesis and purification processes. The synthesis involves the use of chiral auxiliaries or catalysts to ensure the production of the (S)-enantiomer. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and enantiomeric excess .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Baclofen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: L-Baclofen kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: L-Baclofen kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

L-Baclofen hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien über GABAerge Systeme und Rezeptorinteraktionen verwendet.

Biologie: L-Baclofen wird in der Forschung über Neurotransmittersysteme und deren Rolle in verschiedenen physiologischen Prozessen eingesetzt.

Medizin: Die Verbindung wird umfassend auf ihr therapeutisches Potenzial zur Behandlung von Spastik, Alkoholabhängigkeit und anderen neurologischen Erkrankungen untersucht

5. Wirkmechanismus

L-Baclofen entfaltet seine Wirkung durch selektive Aktivierung des GABA-B-Rezeptors. Diese Aktivierung führt zur Hemmung von mono- und polysynaptischen Reflexen durch die Wirkung als inhibitorischer Ligand, wodurch die Freisetzung von exzitatorischen Neurotransmittern reduziert wird . Die Verbindung hat keine signifikante Affinität für den Gamma-Hydroxybuttersäure-Rezeptor, was sie in ihrer Wirkung einzigartig macht .

Ähnliche Verbindungen:

Baclofen: Das racemische Gemisch aus ®- und (S)-Baclofen.

Cyclobenzaprin: Ein weiteres Muskelrelaxans mit einem anderen Wirkmechanismus.

Tizanidin: Ein Muskelrelaxans, das auf alpha-2-adrenerge Rezeptoren wirkt.

Eindeutigkeit: L-Baclofen ist durch seine selektive Wirkung auf den GABA-B-Rezeptor einzigartig, was es von anderen Muskelrelaxantien unterscheidet, die möglicherweise auf andere Rezeptoren wirken oder umfassendere Auswirkungen auf das zentrale Nervensystem haben .

Wirkmechanismus

L-Baclofen exerts its effects by selectively activating the GABA B receptor. This activation leads to the inhibition of mono- and polysynaptic reflexes by acting as an inhibitory ligand, which reduces the release of excitatory neurotransmitters . The compound does not have significant affinity for the gamma-hydroxybutyric acid receptor, making it unique in its action .

Vergleich Mit ähnlichen Verbindungen

Baclofen: The racemic mixture of ®- and (S)-Baclofen.

Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.

Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .

Eigenschaften

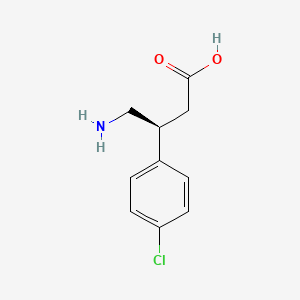

IUPAC Name |

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-99-6 | |

| Record name | (S)-Baclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACLOFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

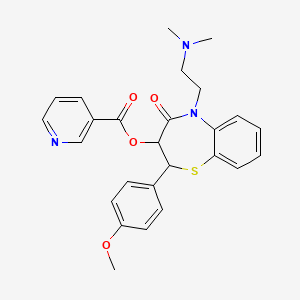

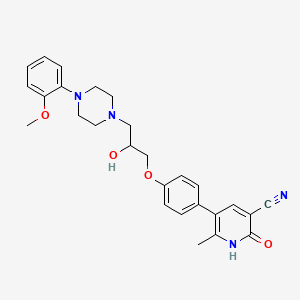

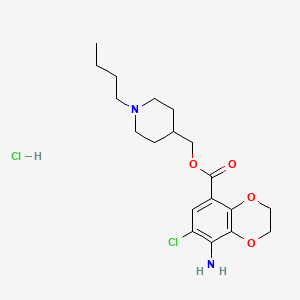

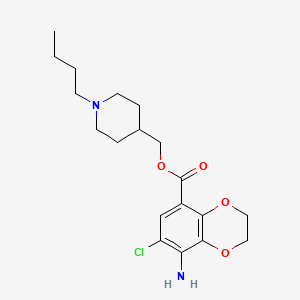

Feasible Synthetic Routes

Q1: What is l-Baclofen and how does it differ from its racemic mixture?

A1: l-Baclofen, also known as (S)-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active enantiomer of the muscle relaxant Baclofen. Baclofen, available as a racemic mixture (RS(±)-Baclofen), contains equal amounts of l-Baclofen and its less active enantiomer, d-Baclofen (or (R)-Baclofen). Studies have shown that l-Baclofen is significantly more potent than the racemic mixture in producing therapeutic effects, such as reducing muscle spasticity and alcohol intake. [, , , , , ]

Q2: How does l-Baclofen exert its muscle relaxant effects?

A2: l-Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABAB) receptor. It binds to these receptors, which are primarily located in the spinal cord, and mimics the inhibitory effects of the neurotransmitter GABA. This leads to decreased excitatory neurotransmission and reduced muscle tone. [, , ]

Q3: Can you elaborate on the interaction between l-Baclofen and GABAB receptors?

A3: l-Baclofen binds to the GABAB receptor, a G protein-coupled receptor, triggering a cascade of intracellular events. This activation primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Downstream effects of this inhibition include the modulation of ion channels, particularly potassium and calcium channels, leading to hyperpolarization of neurons and decreased neurotransmitter release. [, , ]

Q4: What is the significance of the stereospecificity observed in the effects of Baclofen enantiomers?

A4: The higher potency of l-Baclofen compared to d-Baclofen and the racemic mixture highlights the importance of stereospecificity in drug-receptor interactions. This suggests that the GABAB receptor possesses a binding site that preferentially interacts with the spatial arrangement of atoms in l-Baclofen, leading to a more pronounced pharmacological effect. [, , , ]

Q5: Is there evidence of d-Baclofen influencing the effects of l-Baclofen?

A5: Research suggests that d-Baclofen may act as a weak antagonist at GABAB receptors, potentially interfering with the effects of l-Baclofen. This antagonism has been observed in certain areas of the nervous system, like the spinal trigeminal nucleus and spinal cord. [, , ]

Q6: What is the molecular formula and weight of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid?

A6: The molecular formula of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid (l-Baclofen) is C10H12ClNO2, and its molecular weight is 213.66 g/mol. [, ]

Q7: Are there any specific analytical methods used to differentiate and quantify l-Baclofen from its enantiomer?

A8: Yes, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate and quantify l-Baclofen and d-Baclofen in biological samples. This is crucial for understanding the pharmacokinetics of each enantiomer and optimizing dosing regimens. [, ]

Q8: Are there any known cases of resistance development to l-Baclofen?

A9: While l-Baclofen has been shown to be effective in reducing alcohol intake in some individuals, research suggests that there may be individual variability in response to treatment. [] Some individuals may not respond to l-Baclofen, and others may experience a diminished response over time. Further research is needed to fully understand the mechanisms underlying this variability and to develop strategies to optimize treatment response and prevent resistance.

Q9: What is the current state of research on l-Baclofen in the context of its historical use and potential future applications?

A10: The discovery and characterization of l-Baclofen as the more active enantiomer of Baclofen represent an important milestone in the development of more targeted and potentially safer therapeutic interventions. [] While the racemic mixture has been used clinically for decades, the focus on l-Baclofen is relatively recent. Ongoing research is exploring its potential in treating a wider range of conditions, including alcohol and nicotine dependence, and is investigating its long-term effects and safety profile. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.